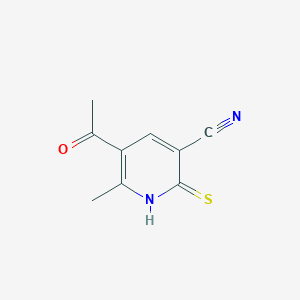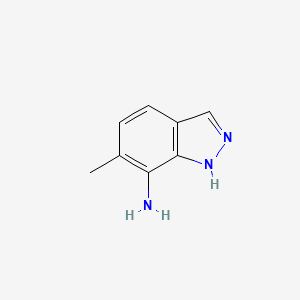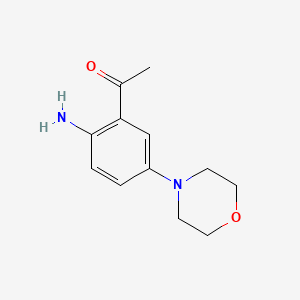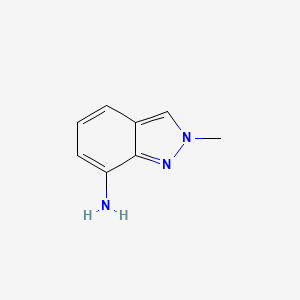
benzyl 4-(1H-indol-3-yl)butanoate
Übersicht
Beschreibung
Benzyl 4-(1H-indol-3-yl)butanoate (BIB) is a synthetic compound with a unique chemical structure and a wide range of applications in the scientific research field. It is a derivative of the indole family of compounds, which are compounds derived from the aromatic indole nucleus. BIB has been used in a variety of research applications, including drug development, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition
- Benzyl 4-(1H-indol-3-yl)butanoate derivatives have been studied for their in vitro inhibitory potential against the urease enzyme. These derivatives exhibit significant inhibition, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).
Alkaline Phosphatase Inhibition
- Similar compounds have been evaluated for their inhibitory effects against alkaline phosphatase. They demonstrate potent inhibition relative to standards used, indicating potential medical applications in normal bone and teeth calcification (Abbasi et al., 2019).
Anticancer Activity
- Several studies have explored the potential of this compound analogs as anticancer agents. These compounds have shown moderate antitumor activity against various cancer cell lines, suggesting their usefulness in cancer treatment (Horishny & Matiychuk, 2020), (Penthala, Yerramreddy, & Crooks, 2011).
Neuropsychotropic Activity
- Research has also been conducted on the neuropsychotropic activity of indole-containing gamma-aminobutyric acid derivatives, including this compound. These compounds exhibit varied neuropsychotropic effects depending on their molecular structure (Berestovitskaya et al., 2018).
Chemical Synthesis and Applications
- The compound has also been used in various chemical syntheses, demonstrating its versatility in organic chemistry. For example, its derivatives have been used in the synthesis of tetrahydro-2(1H)-carbazolones, indicating its utility in creating complex organic structures (Wittekind & Lazarus, 1970).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJYIODZAOTVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363249 | |
| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-37-0 | |
| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)



![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)


![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)


![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

